molecular formula C16H12O4 B11854434 4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-2,3-dihydro- CAS No. 54401-46-6

4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-

Cat. No.: B11854434
CAS No.: 54401-46-6
M. Wt: 268.26 g/mol
InChI Key: VSTVOSHZGMALFF-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one is a heterobicyclic compound that serves as a significant scaffold in medicinal chemistry. It is structurally characterized by the fusion of a benzene nucleus with a dihydropyran ring, forming a chroman-4-one core. This compound is known for its diverse biological activities and is used as a building block for the synthesis of novel lead compounds in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)chroman-4-one typically involves the condensation of benzo[d][1,3]dioxole derivatives with chroman-4-one precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. Reaction conditions often involve the use of palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each exhibiting unique biological activities .

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its role in modulating biological pathways and enzyme activities.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)chroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like acetylcholinesterase and modulate signaling pathways related to inflammation and cell proliferation. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one is unique due to the presence of the benzo[d][1,3]dioxole group, which enhances its biological activity and provides additional sites for chemical modification. This structural feature distinguishes it from other chromanone derivatives and contributes to its diverse pharmacological properties .

Properties

CAS No.

54401-46-6

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H12O4/c17-12-8-15(20-13-4-2-1-3-11(12)13)10-5-6-14-16(7-10)19-9-18-14/h1-7,15H,8-9H2

InChI Key

VSTVOSHZGMALFF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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